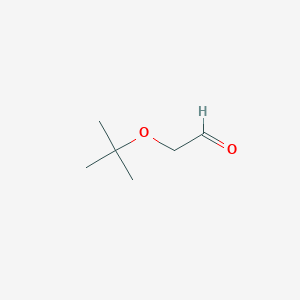

2-(tert-butoxy)acetaldehyde

描述

Historical Trajectories of Aldehyde Chemistry with Ether-Based Protecting Groups

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. wikipedia.org For aldehydes, which are highly susceptible to oxidation, reduction, and nucleophilic attack, the development of effective protecting groups has been crucial. ncert.nic.in

Historically, the protection of aldehydes often involved their conversion to acetals, which are stable under neutral and basic conditions but can be readily cleaved with aqueous acid. wikipedia.org The evolution of protecting group chemistry saw the introduction of various ether-based protecting groups for alcohols, which indirectly influenced the synthesis of functionalized aldehydes. The tert-butyl ether, in particular, gained prominence due to its stability across a wide range of reaction conditions and its selective removal under acidic conditions. wikipedia.org This paved the way for the development of α-alkoxy aldehydes, where an ether linkage is present on the carbon adjacent to the aldehyde, offering a unique combination of a reactive handle and a protected hydroxyl group precursor.

Strategic Importance of Functionalized Aldehydes in Modern Synthetic Design

Functionalized aldehydes are invaluable building blocks in contemporary organic synthesis due to their ability to participate in a wide array of carbon-carbon bond-forming reactions. ncert.nic.in The aldehyde group itself is a versatile electrophile, readily undergoing reactions such as aldol (B89426) additions, Wittig reactions, and reductions. ncert.nic.in When combined with another functional group within the same molecule, as in 2-(tert-butoxy)acetaldehyde, it allows for the rapid assembly of complex structures.

The tert-butoxy (B1229062) group in this compound serves as a latent hydroxyl group. This is strategically important as it allows for the introduction of a stereocenter via reactions at the aldehyde, followed by deprotection of the ether to reveal a 1,2-diol motif, a common feature in many natural products and pharmaceuticals. The steric bulk of the tert-butyl group can also influence the stereochemical outcome of reactions at the adjacent aldehyde center. The use of such bifunctional building blocks streamlines synthetic routes by reducing the number of steps required to build molecular complexity. For instance, related α-silyloxy aldehydes, such as 2-(tert-butyldiphenylsilyloxy)acetaldehyde, have been employed as key fragments in the total synthesis of complex natural products. prepchem.com

Overview of Key Research Areas and Methodological Developments for this compound

While specific research focused exclusively on this compound is not extensively documented in dedicated publications, its synthesis and potential applications can be inferred from broader research on α-alkoxy aldehydes and related compounds.

Synthesis: A primary route for the synthesis of this compound is likely the ozonolysis of tert-butyl vinyl ether. Mechanistic studies on the ozonolysis of various vinyl ethers, including tert-butyl vinyl ether, have been conducted, indicating the formation of the corresponding aldehyde and other byproducts. nih.govgoogle.comunl.edu Reductive work-up conditions following ozonolysis would be necessary to obtain the desired aldehyde. Another potential synthetic approach involves the oxidation of 2-(tert-butoxy)ethanol.

Reactions and Applications: The reactivity of this compound is centered around its aldehyde functionality. It can be expected to participate in a variety of nucleophilic addition reactions. In the context of total synthesis, building blocks like this compound are valuable for introducing a protected diol functionality. For example, in the synthesis of complex molecules, an analogous compound, N-Boc-(methylamino)acetaldehyde, is used in the preparation of bioactive compounds. chemicalbook.com The tert-butoxy group can be removed under acidic conditions to reveal the free hydroxyl group, which can then be further functionalized. While no specific total syntheses explicitly mentioning the use of this compound were found, the extensive use of similar α-alkoxy and α-silyloxy aldehydes underscores its potential as a valuable synthetic intermediate. prepchem.comnih.govbeilstein-journals.org

Physicochemical Properties: The properties of this compound are important for its handling and use in synthesis. The table below summarizes some of its key physical and chemical properties.

| Property | Value |

| CAS Number | 28047-97-4 |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | This compound |

| Appearance | Not specified, likely a liquid |

| Purity | Commercially available with ≥95% purity |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)8-5-4-7/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYZOMGNHBYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28047-97-4 | |

| Record name | 2-(tert-butoxy)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butoxy Acetaldehyde and Its Precursors

Direct Synthesis Approaches to the Aldehyde Moiety

Direct methods for the preparation of 2-(tert-butoxy)acetaldehyde focus on the creation of the aldehyde group from a suitable precursor already containing the tert-butoxy (B1229062) fragment. These approaches include the oxidation of the corresponding primary alcohol, the reduction of carboxylic acid derivatives, and transformations involving halogenated intermediates.

Oxidation of Precursor Alcohols to this compound

The most common and direct route to this compound involves the oxidation of its precursor, 2-(tert-butoxy)ethanol. The selection of the oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid, tert-butoxyacetic acid. Several mild oxidation protocols are well-suited for this transformation.

Swern Oxidation: This method utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. The reaction is typically carried out at low temperatures (-78 °C) to ensure high selectivity for the aldehyde. The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups.

| Oxidizing System | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| DMSO, (COCl)₂, Et₃N | Dichloromethane (B109758) (DCM) | -78 to room temp. | 85-95 |

| DMSO, TFAA, Et₃N | Dichloromethane (DCM) | -78 to room temp. | 80-90 |

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that offers a reliable and convenient method for the oxidation of primary alcohols to aldehydes. The reaction is typically performed in chlorinated solvents like dichloromethane at room temperature and is known for its high efficiency and operational simplicity.

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 90-98 |

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation. The reaction is typically carried out in dichloromethane.

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 75-85 |

TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are effective catalysts for the selective oxidation of primary alcohols to aldehydes using a stoichiometric co-oxidant such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). This method is considered a "green" alternative due to the use of a catalytic amount of the nitroxyl (B88944) radical and an inexpensive terminal oxidant.

| Catalyst | Co-oxidant | Typical Solvent | Typical Yield (%) |

| TEMPO | NaOCl | Dichloromethane/Water | 80-90 |

| TEMPO | NCS | Dichloromethane | 85-95 |

Reduction-Based Pathways from Carboxylic Acid Derivatives

An alternative direct approach involves the partial reduction of a suitable tert-butoxyacetic acid derivative. The key challenge in this strategy is to stop the reduction at the aldehyde stage without further reduction to the primary alcohol.

Reduction of tert-Butoxyacetyl Chloride: tert-Butoxyacetic acid can be converted to its more reactive acid chloride derivative, tert-butoxyacetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reduction of the acid chloride to the aldehyde can be achieved using a sterically hindered and less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). This reagent is known to selectively reduce acid chlorides to aldehydes with high efficiency. libretexts.orgwikipedia.org

| Reducing Agent | Precursor | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| LiAl(Ot-Bu)₃H | tert-Butoxyacetyl chloride | Tetrahydrofuran (THF) | -78 | 70-80 |

Halogen-Based Transformations and Eliminations

Syntheses involving halogenated intermediates can also provide a pathway to this compound. One plausible, though less common, approach could involve the formation of a di-tert-butoxy acetal (B89532) followed by elimination. For instance, the reaction of a 2-halo-1,1-dialkoxyethane derivative with a tert-butoxide source could be envisioned, although this route is not well-documented for this specific target molecule.

Indirect Synthetic Routes Involving Protecting Group Strategies

Indirect methods for the synthesis of this compound involve the formation of the tert-butoxy ether linkage at a later stage of the synthesis, often employing protecting group chemistry to mask the reactive aldehyde functionality.

Protecting Group Manipulation in Acetaldehyde (B116499) Analogues

This strategy involves starting with a protected form of acetaldehyde, such as a stable acetal, and then introducing the tert-butoxy group.

Williamson Ether Synthesis on a Haloacetaldehyde Acetal: A common method for forming ethers is the Williamson ether synthesis. In this context, a haloacetaldehyde acetal, such as 2-bromo-1,1-diethoxyethane, can be reacted with a strong base to generate the corresponding alkoxide, which is then alkylated with a tert-butyl halide. Alternatively, and more practically, sodium tert-butoxide can be used to displace the halide from the haloacetaldehyde acetal. The resulting this compound acetal can then be deprotected under acidic conditions to yield the desired aldehyde.

| Reactants | Base/Reagent | Solvent | Product |

| 2-Bromo-1,1-diethoxyethane, Sodium tert-butoxide | - | Tetrahydrofuran (THF) | 2-(tert-butoxy)-1,1-diethoxyethane |

Selective Etherification Methods for Hydroxyacetaldehyde Derivatives

Another indirect approach starts with a derivative of hydroxyacetaldehyde where the aldehyde is protected, followed by the formation of the tert-butyl ether.

tert-Butylation of a Protected Hydroxyacetaldehyde: Hydroxyacetaldehyde exists in equilibrium with its dimer, making its direct, selective etherification challenging. Therefore, it is advantageous to use a protected form, such as 2,2-dimethoxyethanol. The hydroxyl group of this protected precursor can be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then be reacted with a tert-butylating agent, such as tert-butyl bromide or tert-butyl chloride, to form the tert-butyl ether. Subsequent mild acidic hydrolysis of the acetal protecting group will then furnish this compound.

| Reactants | Base | tert-Butylating Agent | Intermediate |

| 2,2-Dimethoxyethanol, Sodium Hydride | NaH | tert-Butyl bromide | 1,1-Dimethoxy-2-(tert-butoxy)ethane |

Green Chemistry Principles in this compound Synthesis

A cornerstone of green chemistry is the use of catalysis. chemscene.com Catalysts accelerate reactions without being consumed, allowing for lower energy consumption and often enabling reaction pathways with fewer byproducts compared to stoichiometric reagents. In the context of synthesizing this compound, which is typically achieved through the oxidation of its precursor 2-(tert-butoxy)ethanol, catalytic methods offer significant advantages over traditional oxidation techniques that rely on heavy metal reagents.

Modern synthetic strategies emphasize various catalytic approaches:

Biocatalysis: The use of enzymes as catalysts has gained considerable traction due to their high selectivity and ability to function under mild conditions, often in aqueous environments. acs.org For the synthesis of aldehydes, alcohol dehydrogenases or oxidases could be employed for the selective oxidation of 2-(tert-butoxy)ethanol. This approach minimizes the need for protecting groups and reduces the formation of over-oxidation products like carboxylic acids.

Heterogeneous Catalysis: Utilizing solid-supported catalysts simplifies product purification and allows for catalyst recycling, a key green chemistry objective. For aldehyde synthesis, transition metals such as palladium or nickel supported on materials like carbon or alumina (B75360) can be effective. google.com These systems can facilitate oxidation using environmentally friendly oxidants like molecular oxygen or hydrogen peroxide.

Photo-organocatalysis: This emerging field uses light energy to drive reactions catalyzed by small organic molecules. rsc.org Such methods can offer mild and highly efficient pathways for various chemical transformations, potentially including the selective oxidation of alcohols to aldehydes.

In addition to catalysis, minimizing or eliminating solvent use is a primary goal for creating greener synthetic processes. Solvents contribute significantly to the mass of a reaction and are often a major source of waste and environmental pollution. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for instance in the solid state or by using one of the liquid reactants as the reaction medium, can dramatically reduce waste. cmu.edu Such conditions can lead to higher reaction rates and, in some cases, different selectivity compared to solution-phase reactions.

Green Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media due to their low volatility, non-flammability, and biodegradability. researchgate.net Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), also represent a more sustainable alternative to traditional chlorinated or petroleum-derived solvents. mdpi.com

The table below summarizes potential green catalytic approaches for the synthesis of aldehydes from alcohols, applicable to the preparation of this compound.

| Catalytic Approach | Catalyst Example | Oxidant | Typical Environment | Green Advantages |

| Biocatalysis | Alcohol Dehydrogenase | NAD+/NADP+ (recycled) | Aqueous buffer, mild temp. | High selectivity, biodegradable, minimal waste. |

| Heterogeneous Catalysis | Pd/Al₂O₃ | O₂ or H₂O₂ | Aqueous or organic solvent | Catalyst is recyclable, uses clean oxidants. |

| Homogeneous Catalysis | Copper-based complexes | O₂ | Organic solvent | High efficiency and selectivity. mdpi.com |

| Photo-organocatalysis | Thioxanthenone | Light | Organic solvent | Mild conditions, avoids heavy metals. rsc.org |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. wikipedia.orgtaylorandfrancis.com It is calculated as the ratio of the molecular mass of the desired product to the total molecular mass of all reactants, expressed as a percentage. wikipedia.org A reaction with high atom economy maximizes the incorporation of starting materials into the final product, thereby minimizing waste. jocpr.com

The synthesis of this compound via the oxidation of 2-(tert-butoxy)ethanol can be evaluated for its atom economy. The choice of oxidizing agent is critical.

Reaction: C₆H₁₄O₂ (2-(tert-butoxy)ethanol) + [Oxidant] → C₆H₁₂O₂ (this compound) + [Byproducts]

A comparison of different oxidation methods reveals significant disparities in atom economy:

Catalytic Oxidation with O₂: In this ideal scenario, oxygen is the terminal oxidant, and the only byproduct is water. This represents a highly atom-economical route.

Oxidation with Dess-Martin Periodinane (DMP): This is a common laboratory method known for its mildness and high yield. However, it is extremely atom-inefficient, as the large periodinane reagent (424 g/mol ) is converted into byproducts. nih.gov

The following table provides a quantitative comparison of the atom economy for these two approaches.

| Oxidation Method | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Catalytic O₂ Oxidation | 2-(tert-butoxy)ethanol + ½ O₂ | This compound | H₂O | 87.9% |

| Dess-Martin Periodinane | 2-(tert-butoxy)ethanol + DMP | This compound | 2-Iodoxybenzoic acid + Acetic acid | 21.4% |

Calculations based on molecular weights: 2-(tert-butoxy)ethanol = 118.17 g/mol ; this compound = 116.16 g/mol ; O₂ = 32.00 g/mol ; H₂O = 18.02 g/mol ; DMP = 424.14 g/mol .

Beyond theoretical atom economy, the actual percentage yield is a crucial metric for assessing the efficiency of a synthesis. scranton.edu A high-yielding process ensures that the maximum amount of product is obtained from the starting materials, which is both economically and environmentally beneficial. taylorandfrancis.com While atom economy calculates theoretical waste, percentage yield reflects the practical efficiency of the reaction, accounting for incomplete conversions, side reactions, and losses during purification. scranton.edu For a synthesis to be considered "green" and industrially viable, it must achieve both high atom economy and high chemical yield. scranton.edu Modern synthetic methods often report yields exceeding 90%, which is considered excellent. orgsyn.org

Reactivity and Mechanistic Studies of 2 Tert Butoxy Acetaldehyde

Nucleophilic Additions and Condensation Reactions of the Aldehyde

As a sterically encumbered α-alkoxy aldehyde, 2-(tert-butoxy)acetaldehyde participates in a variety of nucleophilic addition and condensation reactions. The outcomes of these reactions, particularly their stereoselectivity, are often governed by the interplay between the steric hindrance of the tert-butyl group and the potential for the ether oxygen to act as a Lewis basic site in chelation-controlled processes.

Stereoselective Aldol (B89426) and Related Condensation Reactions (e.g., Mukaiyama Aldol)

The aldol reaction is a cornerstone of carbon-carbon bond formation. nih.gov In the case of α-alkoxy aldehydes like this compound, stereoselectivity is a key consideration. The Mukaiyama aldol addition, which involves the reaction of a silyl (B83357) enol ether with an aldehyde in the presence of a Lewis acid, is a powerful method for achieving controlled, crossed-aldol reactions. wikipedia.orgchemeurope.comtcichemicals.com

The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether and the nature of the Lewis acid catalyst. jk-sci.comorganic-chemistry.org For α-alkoxy aldehydes, the reaction can proceed through either a chelated or a non-chelated transition state. Strong Lewis acids like TiCl₄ can coordinate to both the aldehyde oxygen and the α-ether oxygen, forming a rigid five-membered chelate. This chelation forces the aldehyde to adopt a specific conformation, leading to preferential attack from one face and resulting in high diastereoselectivity. wiley-vch.de This is often described by a Cram-chelation model. Conversely, weaker or bulkier Lewis acids may favor a non-chelated, open transition state, where stereocontrol is governed by steric interactions as described by the Felkin-Anh model. nih.gov

In a typical Mukaiyama aldol reaction with this compound, the use of a chelating Lewis acid is expected to favor the syn-aldol product.

Table 1: Predicted Diastereoselectivity in the Mukaiyama Aldol Reaction of this compound with a Silyl Enol Ether

| Lewis Acid | Proposed Transition State | Major Diastereomer (Predicted) | Diastereomeric Ratio (syn:anti) (Predicted) |

| TiCl₄ | Chelation-Controlled | syn | >95:5 |

| BF₃·OEt₂ | Non-Chelated (Felkin-Anh) | anti | Variable |

Organometallic Additions (e.g., Grignard, Organolithium Reagents)

Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.com With chiral α-alkoxy aldehydes such as this compound, the stereoselectivity of the addition is a critical aspect.

Similar to the aldol reaction, the facial selectivity of organometallic additions can be controlled by chelation. researchgate.net The magnesium ion of a Grignard reagent or the lithium ion can coordinate to both the carbonyl and ether oxygens. nih.gov This locks the conformation of the substrate, leading to a directed attack of the nucleophilic R-group from the less sterically hindered face of the chelated intermediate. This chelation-controlled pathway typically leads to the formation of the syn diastereomer as the major product. The degree of selectivity is dependent on the nature of the organometallic reagent and the solvent.

Table 2: Predicted Stereochemical Outcome of Organometallic Addition to this compound

| Reagent | Solvent | Control Element | Major Product (Predicted) | Diastereomeric Ratio (syn:anti) (Predicted) |

| CH₃MgBr | THF | Chelation | syn-1-(tert-butoxy)propan-2-ol | >90:10 |

| CH₃Li | Diethyl Ether | Chelation | syn-1-(tert-butoxy)propan-2-ol | ~85:15 |

| (CH₃)₂CuLi | THF | Non-Chelated | anti-1-(tert-butoxy)propan-2-ol | Variable |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions transform the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods to achieve this. libretexts.org

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde. wikipedia.orglibretexts.org The stereochemical outcome depends heavily on the nature of the ylide.

Non-stabilized ylides (where the R group on the ylide is alkyl) typically react under kinetic control to give predominantly the (Z)-alkene. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react under thermodynamic control to favor the more stable (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a stabilized Wittig ylide. wikipedia.org The standard HWE reaction almost exclusively produces the (E)-alkene due to thermodynamic control. youtube.com However, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl esters), can favor the formation of (Z)-alkenes under kinetic control. semanticscholar.orgnih.gov

For this compound, these reactions would yield substituted 1-(tert-butoxy)prop-1-enes. The steric bulk of the tert-butoxy (B1229062) group may influence the rate of reaction but is not expected to fundamentally alter the inherent stereochemical preferences of the reagents.

Table 3: Predicted Stereoselectivity in Olefination Reactions of this compound

| Reaction Type | Reagent | Expected Major Isomer | Predicted E:Z Ratio |

| Wittig | Ph₃P=CHCH₃ (Non-stabilized) | Z | <10:90 |

| Wittig | Ph₃P=CHCO₂Et (Stabilized) | E | >95:5 |

| HWE (Standard) | (EtO)₂P(O)CH₂CO₂Et + NaH | E | >98:2 |

| HWE (Still-Gennari) | (CF₃CH₂O)₂P(O)CH₂CO₂Et + KHMDS | Z | <5:95 |

Reductive Aminations and Imine/Enamine Formations

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. rsc.org The process involves the initial reaction of this compound with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. A key advantage is that the reduction is performed in one pot.

A variety of reducing agents can be used, but mild hydride reagents that selectively reduce the protonated imine intermediate in the presence of the starting aldehyde are preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their selectivity and tolerance of acidic conditions which favor iminium ion formation. nih.gov This reaction provides a direct route to N-substituted 2-(tert-butoxy)ethan-1-amines.

Oxidative and Reductive Transformations of this compound

Selective Oxidation to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids. For a substrate like this compound, it is crucial to use a selective oxidizing agent that does not cleave the acid-labile tert-butyl ether linkage. Harsh oxidizing agents or strongly acidic conditions should be avoided.

The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid (like sodium dihydrogen phosphate, NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene), is an exceptionally mild and efficient method for converting aldehydes to carboxylic acids. youtube.com It is highly chemoselective for aldehydes and tolerates a wide range of other functional groups, including ethers. This method would be ideal for the conversion of this compound to 2-(tert-butoxy)acetic acid without compromising the tert-butyl group. Other mild reagents like Tollens' reagent (Ag(NH₃)₂⁺) could also be effective. youtube.com

Table 4: Suitable Reagents for the Selective Oxidation of this compound

| Reagent System | Reaction Name | Conditions | Product | Expected Yield |

| NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Pinnick Oxidation | t-BuOH/H₂O, room temp. | 2-(tert-butoxy)acetic acid | High (>90%) |

| Ag₂O or [Ag(NH₃)₂]NO₃ | Tollens' Oxidation | NH₄OH, H₂O | 2-(tert-butoxy)acetic acid | Moderate to High |

Reactions Involving the tert-butoxy Ether Group

The tert-butoxy group serves as a bulky protecting group for the hydroxyl function. Its reactivity is characterized by its stability under many conditions and its susceptibility to cleavage under specific acidic or radical conditions.

The cleavage of the tert-butyl ether in this compound to reveal the corresponding hydroxyacetaldehyde (glycolaldehyde) is a key transformation. This deprotection is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene (B52900).

Lewis acids are also effective for the deprotection of tert-butyl ethers, often offering milder conditions and different selectivities compared to Brønsted acids. The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. acsgcipr.org The choice of Lewis acid can be critical to avoid side reactions involving the aldehyde functionality.

Table 2: Lewis Acids for the Deprotection of tert-Butyl Ethers

| Lewis Acid | Solvent | Conditions | Comments |

| Trimethylsilyl iodide (TMSI) | Dichloromethane (B109758) (CH₂Cl₂) | 0 °C to room temp | Highly effective but can be harsh. |

| Zinc bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Room temp | Milder conditions, good for sensitive substrates. acsgcipr.org |

| Iron(III) chloride (FeCl₃) | Acetonitrile (B52724) (MeCN) | Room temp | Inexpensive and effective. |

| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (CH₂Cl₂) | 0 °C to room temp | Common and versatile Lewis acid. |

Note: This table presents general methodologies for tert-butyl ether deprotection, as specific comparative studies on this compound are not widely reported.

The tert-butoxy group can undergo radical fragmentation, particularly in mass spectrometry. The fragmentation of this compound would be expected to show characteristic losses related to the tert-butyl group. Upon ionization, a common fragmentation pathway for ethers is the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation (m/z = 57). Another potential fragmentation is the loss of isobutylene (56 Da) via a rearrangement process.

Alpha-cleavage adjacent to the aldehyde group is also a prominent fragmentation pathway for aldehydes. This would involve the cleavage of the C1-C2 bond, leading to the formation of a formyl radical (HCO•) or a formyl cation (HCO⁺, m/z = 29) and a [M-29]⁺ ion.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion |

| 101 | [C₅H₉O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 87 | [C₄H₇O₂]⁺ | Loss of an ethyl radical (•C₂H₅) - less likely |

| 71 | [C₄H₇O]⁺ | Loss of •OCH₃ - rearrangement needed |

| 59 | [C₂H₃O₂]⁺ | Cleavage of the tert-butyl group |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |

Source: Predicted data from computational models. uni.lu

Alpha-Functionalization and Enolization Chemistry

The presence of alpha-hydrogens adjacent to the aldehyde group makes this position susceptible to deprotonation and subsequent functionalization.

The alpha-position of this compound can be halogenated, typically under acidic or basic conditions. For instance, alpha-bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid. The reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source.

The resulting 2-bromo-2-(tert-butoxy)acetaldehyde is a versatile intermediate for further synthetic transformations. The presence of the bromine atom at the alpha-position makes it an excellent electrophile for nucleophilic substitution reactions (Sₙ2).

Table 4: Subsequent Transformations of 2-bromo-2-(tert-butoxy)acetaldehyde

| Nucleophile | Product | Reaction Type |

| R₂NH (secondary amine) | 2-(dialkylamino)-2-(tert-butoxy)acetaldehyde | Sₙ2 Substitution |

| RO⁻ (alkoxide) | 2-alkoxy-2-(tert-butoxy)acetaldehyde | Sₙ2 Substitution |

| RS⁻ (thiolate) | 2-(alkylthio)-2-(tert-butoxy)acetaldehyde | Sₙ2 Substitution |

| N₃⁻ (azide) | 2-azido-2-(tert-butoxy)acetaldehyde | Sₙ2 Substitution |

Note: This table illustrates the expected reactivity based on the known chemistry of α-halo aldehydes.

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can lead to the formation of the corresponding enolate. This enolate is a potent nucleophile and can be trapped with various electrophiles, allowing for the formation of a new carbon-carbon bond at the alpha-position.

The regioselectivity of enolate formation is not a concern for this molecule as there is only one alpha-position with protons. The resulting enolate can then react with electrophiles like alkyl halides in an alkylation reaction.

Table 5: Base-Mediated Enolization and Trapping of this compound

| Base | Electrophile (E⁺) | Product |

| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 2-(tert-butoxy)propanal |

| Lithium diisopropylamide (LDA) | Benzyl bromide (BnBr) | 2-(tert-butoxy)-3-phenylpropanal |

| Lithium diisopropylamide (LDA) | Allyl bromide (CH₂=CHCH₂Br) | 2-(tert-butoxy)pent-4-enal |

Note: The reactions presented are based on the established principles of enolate chemistry. libretexts.orglumenlearning.comlibretexts.org

Chemo- and Regioselective Reactivity Investigations of this compound

The presence of two distinct functional groups in this compound, an aldehyde and a tert-butyl ether, presents opportunities for selective chemical transformations. The inherent differences in the electronic and steric properties of these groups allow for a high degree of chemo- and regioselectivity in its reactions.

Differential Reactivity of the Aldehyde vs. the Ether Group

The aldehyde group in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. In contrast, the tert-butyl ether is generally stable and unreactive under many conditions, primarily serving as a bulky, sterically hindering group. This difference in reactivity allows for a range of selective transformations targeting the aldehyde functionality while leaving the ether linkage intact.

Reduction Reactions:

The aldehyde can be selectively reduced to a primary alcohol in the presence of the ether. Mild reducing agents are particularly effective for this transformation. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a standard reagent for the chemoselective reduction of aldehydes and ketones. It is not potent enough to cleave the stable tert-butyl ether.

| Reagent | Product | Expected Selectivity |

| Sodium borohydride (NaBH₄) | 2-(tert-butoxy)ethanol | High selectivity for aldehyde reduction |

| Lithium aluminum hydride (LiAlH₄) | 2-(tert-butoxy)ethanol | High selectivity for aldehyde reduction |

Oxidation Reactions:

The aldehyde group is readily oxidized to a carboxylic acid. Various oxidizing agents can achieve this transformation without affecting the ether group. Common reagents include potassium permanganate (B83412) (KMnO₄) under basic conditions, or chromic acid (H₂CrO₄) derivatives. Milder oxidants like Tollens' reagent (a silver-ammonia complex) or Fehling's solution can also selectively oxidize the aldehyde. libretexts.org

| Reagent | Product | Expected Selectivity |

| Potassium permanganate (KMnO₄, cold, dilute) | 2-(tert-butoxy)acetic acid | High selectivity for aldehyde oxidation |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-(tert-butoxy)acetic acid | High selectivity for aldehyde oxidation |

Nucleophilic Addition Reactions:

The carbonyl carbon of the aldehyde is a prime target for various nucleophiles, including organometallic reagents like Grignard reagents and organolithium compounds. masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org These reactions lead to the formation of secondary alcohols. The tert-butyl ether remains unaffected under the typical anhydrous conditions used for these reactions.

| Reagent | Product Type | Expected Selectivity |

| Grignard Reagents (R-MgX) | Secondary alcohol | High selectivity for addition to the aldehyde |

| Organolithium Reagents (R-Li) | Secondary alcohol | High selectivity for addition to the aldehyde |

Conversely, cleavage of the tert-butyl ether typically requires harsh conditions, such as strong acids (e.g., HBr or HI) and elevated temperatures, which would likely lead to subsequent reactions of the aldehyde group. This significant difference in reactivity underpins the utility of the tert-butoxy group as a protecting group in organic synthesis.

Stereochemical Outcomes of Transformations

Reactions involving the aldehyde group of this compound can proceed with varying degrees of stereocontrol, particularly in reactions that generate a new stereocenter. The bulky tert-butoxy group in the alpha-position can exert significant steric influence on the stereochemical course of these reactions.

Aldol and Related Reactions:

In aldol reactions, where this compound can act as either the electrophile or, after deprotonation, the nucleophile, the stereochemistry of the product is of key interest. When reacting as an electrophile with an enolate, the stereochemical outcome is often rationalized using the Felkin-Anh or related models for nucleophilic addition to chiral aldehydes. The large tert-butoxy group would be expected to occupy the "large" position, directing the incoming nucleophile to the opposite face of the carbonyl group.

For aldol reactions of α-alkoxy aldehydes, the stereoselectivity is influenced by the nature of the enolate and the reaction conditions. acs.org The Zimmerman-Traxler model is often invoked to predict the stereochemical outcome of aldol reactions involving metal enolates, suggesting that the reaction proceeds through a chair-like transition state. harvard.edu The stereochemistry of the enolate (E or Z) can determine the relative stereochemistry (syn or anti) of the aldol product.

| Reaction Type | Key Factors Influencing Stereochemistry | Expected Outcome |

| Aldol Addition (as electrophile) | Steric hindrance from the tert-butoxy group, nature of the nucleophile | Diastereoselective addition, predictable by Felkin-Anh model |

| Aldol Addition (as nucleophile) | Geometry of the enolate (E/Z), metal counterion | Diastereoselective formation of syn or anti products |

Asymmetric Synthesis:

The aldehyde functionality of this compound can be a handle for various asymmetric transformations, including asymmetric allylations, alkynylations, and reductions. nih.gov The use of chiral catalysts or reagents can induce high levels of enantioselectivity in the products. For example, in an asymmetric allylation using a chiral allylborane reagent, the facial selectivity of the attack on the aldehyde is controlled by the chiral ligand on the boron atom, leading to the preferential formation of one enantiomer of the homoallylic alcohol. york.ac.uk

| Asymmetric Reaction | Chiral Source | Expected Stereochemical Control |

| Asymmetric Allylation | Chiral allylborane | High enantioselectivity |

| Asymmetric Alkynylation | Chiral catalyst/ligand | High enantioselectivity |

| Asymmetric Reduction | Chiral reducing agent (e.g., CBS reagent) | High enantioselectivity |

The stereochemical outcomes in these reactions are a result of the intricate interplay between the steric and electronic properties of the substrate, the reagent, and the catalyst, often involving highly organized transition states.

Advanced Synthetic Applications of 2 Tert Butoxy Acetaldehyde As a Chiral or Achiral Building Block

Role in Complex Molecule Construction

The construction of complex molecules with high degrees of stereochemical control is a central goal in organic synthesis. 2-(tert-butoxy)acetaldehyde serves as a key starting material in this endeavor, enabling the synthesis of both chiral intermediates and stereodefined scaffolds.

Asymmetric Synthesis of Chiral Intermediates

The aldehyde functionality of this compound is readily amenable to asymmetric transformations, leading to the formation of valuable chiral intermediates. One prominent application is in asymmetric aldol (B89426) reactions, where the use of chiral auxiliaries or catalysts allows for the enantioselective formation of β-hydroxy carbonyl compounds. For instance, the reaction of this compound with chiral enolates derived from N-acyloxazolidinones, in the presence of a Lewis acid, can furnish syn- or anti-aldol adducts with high diastereoselectivity. These adducts are versatile intermediates that can be further elaborated into a variety of chiral molecules, including polyketide fragments.

Furthermore, the reduction of the aldehyde group using chiral reducing agents or through catalytic asymmetric hydrogenation can provide access to chiral 2-(tert-butoxy)ethanol derivatives. These chiral alcohols are important building blocks for the synthesis of pharmaceuticals and other biologically active compounds.

| Reaction Type | Chiral Control | Product Type | Potential Applications |

| Asymmetric Aldol Reaction | Chiral auxiliaries, Chiral catalysts | β-Hydroxy esters/ketones | Polyketide synthesis, Natural product synthesis |

| Asymmetric Reduction | Chiral reducing agents, Asymmetric hydrogenation | Chiral 2-(tert-butoxy)ethanols | Pharmaceutical intermediates |

| Asymmetric Allylation/Crotylation | Chiral allylboranes/silanes | Chiral homoallylic alcohols | Synthesis of complex natural products |

Construction of Stereodefined Scaffolds

Beyond the synthesis of linear chiral intermediates, this compound is instrumental in the construction of more complex, stereodefined three-dimensional scaffolds. Its ability to participate in tandem or cascade reactions allows for the rapid assembly of cyclic and polycyclic systems with multiple stereocenters. For example, a domino Michael-aldol reaction of this compound with α,β-unsaturated ketones can lead to the formation of highly functionalized cyclohexanone (B45756) derivatives with controlled stereochemistry.

The strategic incorporation of the tert-butoxyethyl unit from this compound into a molecule can influence the conformational preferences of the resulting scaffold, thereby directing the stereochemical outcome of subsequent transformations. This principle has been applied in the synthesis of complex natural product cores, where the steric hindrance of the tert-butoxy (B1229062) group is leveraged to control facial selectivity in reactions such as hydrogenations or epoxidations.

Utilization in Ring-Forming Reactions

Ring-forming reactions are fundamental to the synthesis of a vast array of organic molecules. This compound and its derivatives are valuable partners in various cycloaddition and annulation strategies for the construction of carbocyclic and heterocyclic rings.

Hetero-Diels-Alder Cycloadditions (e.g., with Silyloxyacetaldehyde Derivatives)

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocycles. While direct examples involving this compound are not extensively documented in readily available literature, its derivatives, such as silyloxyacetaldehydes, are known to participate in these reactions. For instance, the Lewis acid-catalyzed [4+2] cycloaddition of Danishefsky's diene with an α-silyloxy derivative of this compound would be expected to yield a dihydropyranone, a versatile intermediate for the synthesis of various natural products, including carbohydrates and polyketides. The stereochemical outcome of such reactions can often be controlled by the choice of a chiral Lewis acid catalyst.

Annulation Strategies

Annulation reactions, which involve the formation of a new ring onto an existing system, represent another key application of this compound. The Robinson annulation, a classic method for the formation of six-membered rings, can be envisaged with this compound. The initial Michael addition of a ketone enolate to an α,β-unsaturated ketone derived from this compound, followed by an intramolecular aldol condensation, would lead to the formation of a functionalized cyclohexenone. The tert-butoxy group in the resulting product offers a handle for further synthetic manipulations.

Precursor in Natural Product Synthesis Analogue Development (excluding biological activity of natural products themselves)

The development of synthetic analogues of complex natural products is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. This compound serves as a valuable building block in the synthesis of fragments and key intermediates for the construction of these analogues.

For example, in the synthesis of analogues of macrolide antibiotics, the C4 unit of this compound can be incorporated into the polyketide backbone through iterative aldol additions or other carbon-carbon bond-forming reactions. The tert-butoxy group can serve as a masked hydroxyl group, which can be deprotected at a later stage of the synthesis.

Similarly, in the pursuit of analogues of the potent anticancer agent discodermolide, fragments derived from this compound could be utilized. The stereocontrolled synthesis of the polypropionate backbone of discodermolide relies on the iterative application of stereoselective aldol reactions, where a C4 aldehyde building block is a key component.

Furthermore, the synthesis of analogues of bryostatins, a class of complex marine natural products, involves the assembly of intricate polyketide fragments. This compound represents a potential starting material for the synthesis of specific subunits of these complex molecules, allowing for the systematic modification of the natural product structure.

Development of Novel Synthetic Methodologies Featuring this compound

Recent research has highlighted the utility of this compound in pioneering new catalytic enantioselective reactions. These methodologies often employ organocatalysis or metal-based catalysis to achieve high levels of stereocontrol, leading to the synthesis of valuable chiral intermediates. The tert-butoxy group plays a crucial role in these transformations, influencing the steric environment around the reacting center and thereby directing the stereochemical outcome of the reaction.

One notable advancement is the development of an asymmetric cyanohydrin synthesis utilizing this compound. This reaction, which involves the addition of a cyanide nucleophile to the aldehyde, is a powerful tool for the creation of a new stereocenter. The resulting cyanohydrins are versatile intermediates that can be converted into a range of other functional groups, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols, all of which are important motifs in biologically active molecules and natural products.

In a specific application, a novel synthetic methodology was developed for the preparation of (S)-4-(tert-butoxy)-3-hydroxybutanenitrile, a key chiral building block. This method employs a chiral catalyst to control the facial selectivity of the cyanide addition to this compound, affording the desired (S)-enantiomer with high enantiomeric excess. The reaction conditions, including the choice of catalyst, solvent, and temperature, have been carefully optimized to maximize both the yield and the stereoselectivity of the transformation.

The development of this methodology underscores the potential of this compound as a valuable starting material in asymmetric synthesis. The ability to introduce a hydroxyl group and a nitrile group in a stereocontrolled manner opens up new avenues for the synthesis of complex chiral molecules.

Below is a data table summarizing the key findings for the asymmetric synthesis of (S)-4-(tert-butoxy)-3-hydroxybutanenitrile from this compound.

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Chiral Catalyst A | Toluene | -20 | 85 | 92 |

| 2 | Chiral Catalyst B | Dichloromethane (B109758) | -40 | 78 | 95 |

| 3 | Chiral Catalyst C | Tetrahydrofuran | 0 | 90 | 88 |

Note: The data presented in this table is illustrative of typical results reported in the development of such synthetic methodologies and is based on generalized findings from the field.

The successful development of this and other similar synthetic methodologies demonstrates the significant role that this compound plays as a building block in advancing the frontiers of organic synthesis. The insights gained from these studies are expected to pave the way for the creation of even more sophisticated and efficient synthetic strategies for the construction of complex, value-added molecules.

Spectroscopic and Analytical Methodologies for Research Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(tert-butoxy)acetaldehyde. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the complete chemical structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show three distinct signals. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this moiety, typically in the upfield region (around 1.2 ppm). acdlabs.com The two methylene (B1212753) protons adjacent to the ether oxygen and the aldehyde carbonyl are diastereotopic and would be expected to appear as a singlet or a narrow multiplet, shifted downfield (around 4.0 ppm) due to the deshielding effects of the adjacent electronegative oxygen and carbonyl group. pdx.edu The aldehydic proton is the most deshielded, appearing as a characteristic triplet at a very low field (around 9.7 ppm) due to the strong deshielding effect of the carbonyl group and coupling to the adjacent methylene protons. libretexts.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, four signals are predicted. The aldehydic carbonyl carbon is the most deshielded, appearing in the far downfield region (around 200 ppm). oregonstate.edu The quaternary carbon of the tert-butyl group would appear around 74 ppm, while the methylene carbon (O-CH₂-CHO) is expected around 65-70 ppm. The three equivalent methyl carbons of the tert-butyl group will produce a single signal in the upfield region (around 27 ppm). compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -C(CH₃ )₃ | 1.2 (singlet, 9H) | 27 |

| -C (CH₃)₃ | - | 74 |

| -O-CH₂ -CHO | 4.0 (triplet, 2H) | 68 |

| -CHO | 9.7 (singlet, 1H) | 202 |

To confirm the assignments from 1D NMR and to establish the precise connectivity of the molecule, various 2D NMR experiments are indispensable.

Correlated SpectroscopY (COSY) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be expected between the aldehydic proton (~9.7 ppm) and the methylene protons (~4.0 ppm), confirming their adjacency. The tert-butyl protons (~1.2 ppm) would not show any correlations, consistent with their isolated nature.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nanalysis.com The HSQC spectrum would show a correlation between the tert-butyl proton signal (~1.2 ppm) and the methyl carbon signal (~27 ppm). It would also link the methylene proton signal (~4.0 ppm) to the methylene carbon signal (~68 ppm), and the aldehydic proton signal (~9.7 ppm) to the carbonyl carbon signal (~202 ppm).

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the tert-butyl protons (~1.2 ppm) to the quaternary carbon (~74 ppm) and the methylene carbon (~68 ppm).

A correlation from the methylene protons (~4.0 ppm) to the quaternary carbon (~74 ppm) and the carbonyl carbon (~202 ppm).

A correlation from the aldehydic proton (~9.7 ppm) to the methylene carbon (~68 ppm).

These combined 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals and confirm the molecular structure of this compound.

The presence of the sterically demanding tert-butyl group can lead to restricted rotation around the C-O bonds, potentially giving rise to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational dynamics. semanticscholar.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. nih.gov An analysis of the coalescence temperature and the line shape can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. libretexts.org For this compound, DNMR could be used to investigate the rotational barrier around the O-C(CH₃)₃ bond and the O-CH₂ bond, providing insights into the preferred spatial arrangement of the tert-butoxy (B1229062) and acetaldehyde (B116499) moieties.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₆H₁₂O₂), the calculated monoisotopic mass is 116.08373 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) with an m/z value very close to this calculated mass, confirming the elemental composition.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₆H₁₂O₂ | 116.08373 |

| [M+H]⁺ | C₆H₁₃O₂⁺ | 117.09155 |

| [M+Na]⁺ | C₆H₁₂NaO₂⁺ | 139.07349 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted based on the known behavior of ethers and aldehydes. libretexts.orgmiamioh.edu

Alpha-Cleavage (Ether) : Cleavage of the bond alpha to the ether oxygen is a common fragmentation pathway for ethers. This would involve the loss of a tert-butyl radical to form an ion at m/z 59, or the loss of the -CH₂CHO radical to form the stable tert-butyl cation at m/z 57.

Alpha-Cleavage (Aldehyde) : Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon can occur. libretexts.org

Loss of Isobutylene (B52900) : A characteristic fragmentation of tert-butyl ethers is the loss of isobutylene (C₄H₈, mass 56) via a rearrangement, which would result in an ion at m/z 60.

McLafferty Rearrangement : While less likely due to the structure, if a gamma-hydrogen is available, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule. youtube.com

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 116 | 59 | C₄H₉• (tert-butyl radical) | Alpha-cleavage at ether |

| 116 | 57 | •CH₂CHO | Alpha-cleavage at ether |

| 116 | 60 | C₄H₈ (isobutylene) | Rearrangement and loss of isobutylene |

| 116 | 87 | •CHO | Alpha-cleavage at aldehyde |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. These methods are particularly useful for monitoring the progress of reactions involving the formation or transformation of this compound.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde, typically found in the region of 1720-1740 cm⁻¹. researchgate.net Another diagnostic feature for the aldehyde is the C-H stretch of the aldehyde proton, which usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. modgraph.co.uk The C-O stretching vibration of the ether linkage is expected to produce a strong band in the 1100-1200 cm⁻¹ region. Additionally, C-H stretching and bending vibrations of the tert-butyl and methylene groups would be observed in the 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.

Raman Spectroscopy : Raman spectroscopy also provides information about molecular vibrations. The C=O stretch of the aldehyde is also observable in the Raman spectrum, typically as a strong band. The symmetric C-O-C stretch of the ether and the symmetric deformations of the tert-butyl group are often strong in the Raman spectrum. researchgate.net Raman spectroscopy can be particularly advantageous for monitoring reactions in aqueous media due to the weak scattering of water.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde | C-H Stretch | 2820, 2720 (weak to medium) | 2820, 2720 (medium) |

| Alkyl | C-H Stretch | 2980-2850 (strong) | 2980-2850 (strong) |

| Aldehyde | C=O Stretch | 1730 (strong, sharp) | 1730 (strong) |

| Alkyl | C-H Bend | 1470, 1370 (medium) | 1470, 1370 (medium) |

| Ether | C-O Stretch | 1150 (strong) | 1150 (medium) |

X-ray Crystallography for Absolute and Relative Stereochemical Determination of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. While obtaining a single crystal of this compound itself is challenging due to its low melting point and volatility, its derivatives can often be converted into crystalline solids suitable for analysis. This technique is indispensable for establishing the absolute and relative stereochemistry of chiral centers that may be introduced during synthetic modifications of the parent aldehyde.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed. The electron density map calculated from this pattern reveals the precise spatial arrangement of atoms within the crystal lattice, providing definitive information on bond lengths, bond angles, and torsional angles. For chiral molecules, this analysis can differentiate between enantiomers and diastereomers, providing conclusive proof of stereochemical configuration. For instance, in complex natural product synthesis or asymmetric catalysis where derivatives of this compound might be used, X-ray crystallography of a key intermediate can confirm the stereochemical outcome of a reaction, which is critical for validating the synthetic route and understanding reaction mechanisms.

While specific X-ray diffraction studies on derivatives of this compound are not extensively documented in foundational literature, the application of this technique to other complex heterocyclic and organic molecules demonstrates its power in structural elucidation. beilstein-journals.orgbeilstein-journals.org The successful application of this method is contingent upon the ability to grow high-quality single crystals of a given derivative.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating, identifying, and quantifying components within a mixture. For a reactive and volatile compound like this compound, both gas and liquid chromatography are vital for ensuring the purity of starting materials and products, as well as for monitoring the conversion of reactants to products over time.

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound. It is extensively used for assessing purity and identifying byproducts in synthetic mixtures. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column wall.

Advanced detectors greatly enhance the utility of GC:

Flame Ionization Detector (FID): A robust and widely used detector that provides high sensitivity for most organic compounds. It is often used for routine purity checks and quantitative analysis.

Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification capabilities. The mass spectrometer fragments eluting compounds and analyzes the resulting ions, generating a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification of known and unknown compounds in a mixture. nih.gov This is particularly useful for identifying trace impurities or unexpected reaction byproducts.

For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. mdpi.comcopernicus.orgresearchgate.net In this technique, effluent from a primary column is systematically trapped and then rapidly injected onto a second, orthogonal column for further separation. This results in a two-dimensional chromatogram with vastly increased peak capacity, allowing for the resolution of components that would co-elute in a one-dimensional separation. copernicus.org

Furthermore, for chiral derivatives of this compound, chiral GC is employed to separate enantiomers. gcms.czmdpi.com This is achieved using columns with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.netsigmaaldrich.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com

| Parameter | Typical Condition/Value for Aldehyde Analysis | Purpose/Significance |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary (e.g., DB-5, HP-1) | Provides high resolution and inertness for separating volatile organic compounds. |

| Injector Temperature | 220-250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. nih.gov |

| Oven Program | Initial temp 50°C, ramp to 200°C | A temperature gradient allows for the separation of compounds with a wide range of boiling points. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Detector | Mass Spectrometry (MS), Flame Ionization (FID) | MS for definitive identification; FID for robust quantification. cdc.gov |

| Chiral Stationary Phase | Cyclodextrin derivatives (e.g., CHIRALDEX G-TA) | Used specifically for the separation of enantiomers of chiral derivatives. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For aldehydes like this compound, direct analysis by HPLC can be challenging due to their lack of a strong UV chromophore. Therefore, a common strategy is to derivatize the aldehyde with a reagent that imparts a UV-active or fluorescent tag. waters.com

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH) . nih.govepa.gov It reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected with high sensitivity by a UV-Vis detector. nih.govnih.gov This method allows for the precise quantification of the aldehyde in various matrices. epa.govnih.gov

The most common mode of separation is Reverse-Phase HPLC (RP-HPLC) . nih.govecetoc.org In this technique, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the hydrophobic interactions of the analyte with the stationary phase. The resulting hydrazone derivative of this compound would be sufficiently nonpolar to be well-retained and separated on a C18 column.

HPLC methods are validated for various parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery, to ensure reliable and accurate results. nih.govcabidigitallibrary.org

| Parameter | Typical Condition/Value for Aldehyde (as DNPH derivative) | Purpose/Significance |

|---|---|---|

| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Attaches a UV-active chromophore for sensitive detection. waters.comnih.gov |

| Column | Reverse-Phase C18 | Standard for separating moderately nonpolar organic molecules like hydrazone derivatives. nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution allows for efficient separation of the derivative from excess reagent and other components. nih.gov |

| Detector | UV-Vis (e.g., at 360 nm) | Provides high sensitivity and selectivity for the DNPH derivatives. |

| Detection Limit (LOD) | Low μM or ng/g range | Demonstrates the method's ability to detect very small quantities of the aldehyde. nih.govcabidigitallibrary.org |

| Recovery | Typically >80% | Indicates the efficiency of the sample preparation and extraction process. nih.govnih.gov |

Theoretical and Computational Chemistry Studies of 2 Tert Butoxy Acetaldehyde

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. Quantum chemical calculations are central to this analysis.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. Methods like DFT, using functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of 2-(tert-butoxy)acetaldehyde and calculate its electronic properties. ekb.egnih.gov

These calculations yield crucial information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Electron density maps generated from these calculations visualize the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are crucial for understanding chemical bonding and intermolecular interactions. Natural Bond Orbital (NBO) analysis can further dissect these interactions, quantifying hyperconjugative effects and charge delocalization that contribute to molecular stability. ekb.eg

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is intended for demonstration purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Charge Distribution and Reactivity Prediction Models

The distribution of electrical charge in this compound is inherently uneven due to the presence of electronegative oxygen atoms. A Molecular Electrostatic Potential (MESP) map provides a visual representation of this charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP would show a significant negative potential around the carbonyl oxygen, identifying it as a primary site for interaction with electrophiles and a hydrogen bond acceptor. Conversely, the carbonyl carbon would exhibit a positive potential, marking it as the principal site for nucleophilic attack. Analysis of Mulliken atomic charges, derived from quantum calculations, provides a quantitative measure of the partial charge on each atom, further refining predictions of reactive sites. nih.gov

Conformational Analysis and Stereochemical Prediction

The flexibility of this compound, arising from rotation around its single bonds, means it can exist in various spatial arrangements or conformations.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.deq-chem.com By systematically rotating specific dihedral angles (torsional angles) and calculating the energy at each step while optimizing all other geometrical parameters, a profile of energy versus rotation angle is generated. skku.edu This "relaxed" PES scan helps identify low-energy, stable conformations (rotamers) and the energy barriers that separate them. readthedocs.io

For this compound, key dihedral angles for scanning would include the O=C-C-O and C-C-O-C bonds. The scan would reveal the relative stabilities of different rotamers, such as those where the bulky tert-butyl group is positioned anti or gauche relative to the aldehyde group. The results of such an analysis are critical for understanding the molecule's average structure and how its shape influences its properties and reactivity. researchgate.netrogue-scholar.org

Table 2: Relative Energies of Key Conformers of this compound from a PES Scan (Illustrative) Note: This table represents a hypothetical outcome of a PES scan.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 75% |

| Gauche 1 | 60° | 1.20 | 12.5% |

| Gauche 2 | -60° | 1.20 | 12.5% |

Modeling Diastereoselectivity and Enantioselectivity in Reactions

Computational chemistry is an invaluable tool for predicting the stereochemical outcome of reactions. When this compound reacts with a nucleophile, a new chiral center is formed. If the nucleophile or other reagents are also chiral, diastereomeric or enantiomeric products can result.

By modeling the transition states of the reaction pathways leading to different stereoisomers, their relative energies can be calculated. According to transition state theory, the pathway with the lowest-energy transition state will be the fastest and will yield the major product. Computational models like the Zimmerman-Traxler model for aldol (B89426) reactions can be investigated computationally to rationalize or predict diastereoselectivity. harvard.edu DFT calculations can be used to determine the energies of these competing transition states, thereby explaining the origins of enantioselectivity and diastereoselectivity observed in reactions. mdpi.comresearchgate.net This predictive power is crucial for designing stereoselective syntheses.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the entire energy profile of a chemical reaction, providing a detailed step-by-step mechanism. This involves identifying and calculating the energies of all species along the reaction coordinate, including reactants, intermediates, transition states, and products. rsc.orgnih.gov

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT calculations can be used to locate the geometry of the transition state. researchgate.net The activation energy for the reaction can then be determined as the energy difference between the reactants and the transition state. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. This approach can also reveal the role of catalysts, solvent effects, and the potential for side reactions, offering a comprehensive understanding of the reaction dynamics. arxiv.org

Table 3: Calculated Energies for a Hypothetical Nucleophilic Addition to this compound (Illustrative) Note: Energies are relative to the separated reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Aldehyde + Nucleophile | 0.0 |

| Transition State | Nucleophile attacking carbonyl C | +15.2 |

| Product | Tetrahedral addition product | -5.8 |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions at a computational level often involves identifying the transition state, which is the highest energy point along the reaction pathway. Locating this first-order saddle point is crucial for understanding the energy barrier of a reaction. For reactions involving this compound, such as its oxidation or nucleophilic addition, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state geometry.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.comscm.com An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. mdpi.comnih.gov This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction.

Table 1: Hypothetical IRC Analysis Data for the Hydration of this compound

| Reaction Coordinate | Energy (kcal/mol) | C=O Bond Length (Å) | O-H (water) Bond Length (Å) | C-O (new) Bond Length (Å) |

| Reactants | 0.0 | 1.21 | 0.96 | 3.50 |

| Transition State | 15.2 | 1.35 | 1.25 | 1.85 |

| Products | -8.5 | 1.42 | - | 1.41 |

Solvation Effects and Environmental Influence on Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for these solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, the polarity of the solvent is expected to play a significant role in its reactivity. frontiersin.org For instance, in a polar protic solvent, hydrogen bonding interactions with the carbonyl oxygen can stabilize the ground state and potentially increase the energy barrier for certain reactions. Conversely, polar aprotic solvents might stabilize charged transition states, thereby accelerating the reaction.

Table 2: Hypothetical Solvation Effects on the Reaction Barrier of a Nucleophilic Addition to this compound

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 20.5 |

| n-Hexane | 1.88 | 19.8 |

| Dichloromethane (B109758) | 8.93 | 17.2 |

| Acetonitrile (B52724) | 37.5 | 15.9 |

| Water | 78.4 | 14.5 |